molecular formula C10H11NOS B1280251 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one CAS No. 6516-91-2

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No. B1280251
CAS RN: 6516-91-2
M. Wt: 193.27 g/mol
InChI Key: SQVZWOGDKSYYIC-UHFFFAOYSA-N
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Description

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, also known as 3MTB, is a heterocyclic compound which is used as a building block in the synthesis of certain pharmaceuticals. It is a versatile and useful compound that has been used in a variety of scientific research applications and laboratory experiments.

Scientific Research Applications

Anticancer Research

This compound has been explored for its potential in anticancer therapy. Derivatives of tetrahydro-1,5-benzothiazepin-4-one have shown moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The introduction of sulfonyl groups to the structure has been found to increase antiproliferative activity, suggesting a promising avenue for the development of new anticancer agents .

Cardiovascular Medications

In medicinal chemistry, tetrahydrobenzazepines, which are structurally related to 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, are found in several cardiovascular drugs. These include evacetrapib, benazepril, and tolvaptan, indicating the potential of this compound in the treatment of cardiovascular diseases .

Nicotinic Receptor Agonists

Research has indicated that certain tetrahydro-1,5-benzazepine derivatives exhibit activity as agonists at nicotinic acetylcholine receptors. This activity is significant in the context of developing treatments for conditions like nicotine addiction .

Muscarinic Receptor Antagonism

Compounds structurally similar to 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one have been screened for their ability to act as muscarinic receptor antagonists. This is particularly relevant in the study of treatments for disorders of the digestive system and urinary tract .

Molecular Docking and Dynamics

The compound’s derivatives have been used in molecular docking studies to understand their binding orientations in the active sites of target proteins. This is crucial for drug design, as it helps in predicting the interaction and affinity of drugs towards specific biological targets .

Electrophilic Aromatic Substitution

In biochemistry, the functionalization of the benzothiazepinone core through electrophilic aromatic substitution has been studied. This process is key to synthesizing highly substituted derivatives with potential biological activities .

HIV-1 Replication Inhibition

Derivatives of 1,5-benzothiazepinones have been investigated for their properties as inhibitors of HIV-1 replication. This suggests that modifications to the core structure of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one could yield potent antiviral agents .

Tubulin Polymerization Inhibition

In cancer research, certain derivatives have been found to exert strong inhibition of tubulin polymerization, a process crucial for cell division. By binding to the colchicine site of tubulin, these compounds can inhibit cancer cell growth, presenting a potential therapeutic mechanism .

properties

IUPAC Name

3-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-7-6-13-9-5-3-2-4-8(9)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVZWOGDKSYYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504929
Record name 3-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

CAS RN

6516-91-2
Record name 3-Methyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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